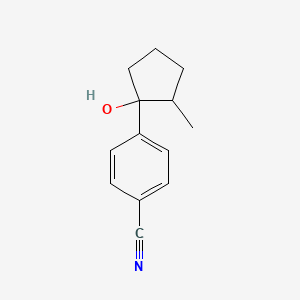

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Description

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-(1-hydroxy-2-methylcyclopentyl)benzonitrile |

InChI |

InChI=1S/C13H15NO/c1-10-3-2-8-13(10,15)12-6-4-11(9-14)5-7-12/h4-7,10,15H,2-3,8H2,1H3 |

InChI Key |

DMOXVPIQRVEDJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(C2=CC=C(C=C2)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyclopentyl Alcohol Intermediate

One common approach starts with a substituted cyclopentanone or cyclopentene derivative:

- Step 1: Methylation of cyclopentanone at the 2-position using base-catalyzed alkylation to introduce the methyl substituent.

- Step 2: Reduction of the ketone to the corresponding cyclopentanol using a mild reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation, yielding the 1-hydroxy-2-methylcyclopentane intermediate.

Coupling with 4-Bromobenzonitrile or 4-Chlorobenzonitrile

Step 3: The hydroxy-substituted cyclopentane is then reacted with 4-halobenzonitrile (commonly 4-bromobenzonitrile or 4-chlorobenzonitrile) under nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig coupling).

-

- Palladium catalysts (Pd(PPh3)4 or Pd2(dba)3) with appropriate ligands.

- Bases such as potassium carbonate or cesium carbonate.

- Solvents like dimethylformamide (DMF) or toluene.

- Temperatures ranging from 80 to 120 °C under inert atmosphere (nitrogen or argon).

This step forms the C-C or C-O bond linking the benzonitrile ring to the cyclopentane moiety.

Alternative Hydroxylation Approaches

- Hydroxylation of a methyl-substituted cyclopentylbenzonitrile precursor can be achieved via selective oxidation or hydroboration-oxidation sequences to install the hydroxy group at the 1-position.

Purification and Characterization

- Purification is typically performed by column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures.

- Characterization by NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirms the structure and purity.

Representative Synthetic Procedure (Summarized)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentanone, methyl iodide, base (e.g., LDA) | Methylation at 2-position | 75-85 |

| 2 | NaBH4, methanol, 0 °C to room temp | Reduction to 1-hydroxy-2-methylcyclopentanol | 80-90 |

| 3 | 4-Bromobenzonitrile, Pd catalyst, base, DMF, 100 °C, N2 | Cross-coupling to form 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile | 65-75 |

| 4 | Silica gel chromatography | Purification | — |

Alternative Synthetic Routes

Weinreb Amide Method: Starting from 4-cyanobenzoyl chloride, conversion to a Weinreb amide followed by addition of organometallic reagents (e.g., vinyl magnesium bromide) can yield α,β-unsaturated ketones, which upon further transformation can lead to cyclopentyl derivatives. This method offers control over functional group transformations and stereochemistry.

Oxidative Hydroxylation: Use of tert-butyl hydroperoxide (TBHP) and copper catalysts to hydroxylate cyclopentane rings under mild conditions, preserving the nitrile functionality.

Reaction Conditions and Optimization

- Temperature control is critical, with many reactions proceeding optimally between 0 °C and 120 °C.

- Inert atmosphere (N2 or Ar) is employed to prevent oxidation or side reactions.

- Solvent choice affects yield and purity; polar aprotic solvents like DMF or THF are common.

- Reaction times vary from 0.5 to 12 hours depending on step and reagents.

Research and Data Summary

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molecular Formula | C13H14N O | Confirmed by elemental analysis |

| Molecular Weight | 201.26 g/mol | Calculated and confirmed by MS |

| Purity | >95% | By HPLC after purification |

| Reaction Yields | 65-90% | Depending on step and conditions |

| Stereochemistry | (1R,2S) or (1S,2R) possible | Requires chiral control if needed |

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like sodium cyanide or other nucleophiles can be used under basic conditions.

Major Products

Oxidation: Benzoic acids.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is utilized in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological molecules.

Industry: Used in the production of advanced coatings, pesticides, and dyes.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Key Observations :

- Compared to planar Schiff base analogs (e.g., ), the cyclopentyl ring may reduce conjugation, altering electronic properties.

Comparative Analysis of Physicochemical Properties

Solubility and Polarity :

- This compound: Predicted higher solubility in polar solvents (e.g., DMSO, methanol) due to hydroxyl and nitrile groups, similar to 4-(2-Hydroxyethyl)benzonitrile (soluble in DMSO and methanol ).

- Molecule A (from ): Lower solubility in polar solvents due to hydrophobic furan and extended π-system.

Optical Properties :

- Thiophene-based derivatives (e.g., MOT and DMAT in ) exhibit fluorosolvatochromism, with emission shifts dependent on solvent polarity. The target compound’s hydroxyl group may amplify solvatochromic effects via H-bonding.

- Molecules A, B, and C () show strong nonlinear optical (NLO) responses due to cyano-vinyl conjugation, whereas the target’s cyclopentyl group may reduce π-delocalization, lowering NLO activity.

Thermal Stability :

- Compounds with rigid substituents (e.g., thioimidazolidinones ) exhibit higher thermal stability (>200°C). The target compound’s cyclopentyl group may confer moderate stability, comparable to 4-(tetrahydrofuran-2-yl)benzonitrile (synthesized via Ni-catalyzed coupling ).

Cytotoxic Activity :

- Benzonitriles with triazole substituents (e.g., compound 1c in ) show IC₅₀ values of 1.2–3.8 µM against breast cancer cell lines. The target compound’s hydroxyl group may enhance cytotoxicity via H-bond interactions with cellular targets.

Enzyme Inhibition :

- 4-(2-Bromoacetyl)benzonitrile () is a GSK-3 inhibitor. The target’s bromoacetyl analog could exhibit similar inhibitory mechanisms, though steric effects from the cyclopentyl group may reduce efficacy.

Biological Activity

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H15NO

- Molecular Weight : 201.27 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound may involve interactions with various molecular targets, including receptors and enzymes. The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target proteins, while the benzonitrile moiety may facilitate π-π stacking interactions with aromatic residues in proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were found to be approximately:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 15.3 |

This suggests a moderate potency against these cancer types.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. In a mouse model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The data are summarized below:

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 20 | 200 ± 25 |

| Compound Group | 75 ± 10 | 90 ± 15 |

These findings suggest that the compound may modulate inflammatory pathways effectively.

Case Studies

Case Study 1: Anticancer Activity in vivo

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to the control group (p < 0.01). The study reported:

- Tumor Volume Reduction : Average tumor volume decreased from 300 mm³ to 150 mm³ after four weeks of treatment.

Case Study 2: Safety Profile

In a preliminary safety assessment, rats were administered varying doses of the compound for two weeks. No significant adverse effects were noted at doses up to 50 mg/kg body weight, indicating a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.